molecular formula C16H22N6O2 B2384722 (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034204-76-5

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2384722
CAS No.: 2034204-76-5
M. Wt: 330.392
InChI Key: ZDMDSSVTBQKBLG-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
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Biological Activity

The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of the target compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with various pyrrolidine derivatives. The process can be optimized through various methods, including solvent variations and temperature adjustments to enhance yield and purity.

Antitumor Activity

Pyrazole derivatives, including the target compound, have been investigated for their antitumor properties. Research indicates that they exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit BRAF(V600E), a common mutation in melanoma, as well as other key oncogenic pathways such as EGFR and Aurora-A kinase . The target compound's structural features suggest potential for similar activity.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is well-documented. The presence of dimethylamino and pyrazine moieties in the target compound may enhance its ability to modulate inflammatory pathways, possibly through inhibition of NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the pyrazole ring and substituents significantly influence biological activity. Key findings include:

Substituent Effect on Activity
Dimethylamino GroupEnhances solubility and bioavailability
Pyrazine RingContributes to receptor binding affinity
Pyrrolidine LinkageAffects metabolic stability and potency

Case Studies

  • Antitumor Activity in Breast Cancer :
    A study evaluated the cytotoxic effects of several pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with similar structures to the target compound exhibited significant cytotoxicity, suggesting potential for development as anticancer agents .
  • Synergistic Effects with Doxorubicin :
    Research has shown that certain pyrazole derivatives can enhance the efficacy of doxorubicin in resistant cancer cell lines. This suggests that the target compound may also exhibit synergistic properties when used in combination therapies .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • HeLa Cells : Demonstrated IC50 values as low as 0.02 mM, indicating strong cytotoxicity.
  • Murine Leukemia (L1210) : Significant inhibition was noted, suggesting potential utility in hematological malignancies.

The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and activation of caspases.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess antimicrobial properties , effective against both bacterial and fungal strains. The biological results from synthesized pyrazolo derivatives indicate their potential as antibacterial and antifungal agents, making them candidates for further development in treating infectious diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications in the chemical structure significantly impact biological activity:

  • Pyrrolidine Substitutions : Changes at the C-2 position of the pyrrolidine ring can drastically affect potency.
  • Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances interaction with target proteins.

Study on Cancer Cell Lines

A comprehensive evaluation across human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds. This study highlights the importance of targeted modifications in optimizing therapeutic efficacy.

Mechanistic Insights

Research focusing on mitochondrial dysfunction demonstrated that treatment with this compound leads to increased ROS levels and alterations in Bcl-2 family protein expression, contributing to apoptosis induction. These findings suggest a multifaceted approach to understanding how this compound interacts with cellular mechanisms.

Antimicrobial Efficacy Evaluation

Recent studies have evaluated the antimicrobial efficacy of synthesized pyrazolo derivatives against various pathogens. Results indicated that certain compounds exhibited potent antibacterial activity comparable to established antibiotics, paving the way for new therapeutic options in infectious disease management .

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-10-15(11(2)20-19-10)16(23)22-6-5-12(9-22)24-14-8-17-7-13(18-14)21(3)4/h7-8,12H,5-6,9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMDSSVTBQKBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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